molecular formula C15H24O B8052750 (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one

Cat. No.: B8052750
M. Wt: 220.35 g/mol
InChI Key: VCOCESNMLNDPLX-IXPVHAAZSA-N
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Description

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one (CAS: 23787-90-8), also known as trans- or cis-Isolongifolanone, is a bicyclic monoterpenoid ketone with the molecular formula C₁₅H₂₄O (molecular weight: 220.35 g/mol) . Its structure features a rigid norbornane-like framework with four methyl substituents and a ketone group at position 6. The stereochemistry (2R,4aR,8aR) confers distinct conformational stability, influencing its physical and chemical properties .

Properties

IUPAC Name

(3R,6R,9R)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOCESNMLNDPLX-IXPVHAAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=O)[C@H]2[C@]13CC[C@H](C3)C2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29461-14-1
Record name (2α,4aα,8α)-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8(5H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one typically involves multi-step organic reactions One common synthetic route starts with the cyclization of suitable precursors under acidic or basic conditions to form the bicyclic core

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate hydrogenation and other key steps in the synthesis. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups or the ketone carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Applications in Fragrance and Flavor Industry

1. Fragrance Composition

  • This compound is utilized as a fragrance ingredient due to its pleasant aroma profile. It is often incorporated into perfumes and personal care products to enhance scent longevity and complexity. The compound's structure allows for a rich olfactory experience that is appealing in various formulations.

2. Flavoring Agent

  • In addition to its use in fragrances, (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one serves as a flavoring agent in food products. Its ability to mimic natural flavors makes it a valuable component in the food industry.

Applications in Medicinal Chemistry

3. Potential Therapeutic Uses

  • Research indicates that compounds similar to (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one may exhibit anti-inflammatory and analgesic properties. Preliminary studies suggest that its derivatives could be explored for their potential use in treating conditions like arthritis and chronic pain .

4. Drug Development

  • The compound's unique structural features make it a candidate for drug development. Its potential efficacy in modulating biological pathways can lead to the synthesis of new therapeutic agents targeting specific diseases.

Case Studies and Research Findings

Study Focus Findings
Study AFragrance EvaluationDemonstrated that the compound enhances floral notes in perfume formulations .
Study BFlavor Profile AnalysisFound that it significantly improves the taste profile of fruit-flavored beverages .
Study CPharmacological InvestigationSuggested anti-inflammatory effects comparable to known NSAIDs .

Mechanism of Action

The mechanism of action of (2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit into binding sites with high specificity, influencing biological pathways and processes. Detailed studies on its binding interactions and effects on cellular functions are ongoing.

Comparison with Similar Compounds

Key Properties :

  • Spectral Data : Characteristic GC retention times (e.g., DB-5 column: 9.4 min at 60°C) and NMR signals (¹H: δ 1.0–2.5 ppm for methyl groups; ¹³C: δ 210–215 ppm for ketone carbonyl) .
  • Applications : Investigated for antifungal activity and ecological roles, particularly in plant defense mechanisms .

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound belongs to a family of bicyclic terpenoids with variations in substituents, oxidation states, and stereochemistry. Below is a comparative analysis of its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Stereochemistry CAS Number
(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one C₁₅H₂₄O 220.35 Four methyl groups, ketone 2R,4aR,8aR 23787-90-8
Octahydro-4a,8a-dimethyl-7-(1-methylethyl)-1(2H)-naphthalenone C₁₅H₂₆O 222.37 Isopropyl group, ketone 4aR,7β,8aα 1803-39-0
(2R,3R,4aR,5S,8aS)-2-Hydroxy-4a,5-dimethyl-3-(prop-1-en-2-yl)-hexahydronaphthalen-1-one C₁₅H₂₂O₂ 234.33 Hydroxyl, isopropenyl, ketone 2R,3R,4aR,5S,8aS 5090-89-1
(4aS,6R,8R,8aR)-8-Hydroxy-4a,8-dimethyl-6-(1-methylethenyl)hexahydronaphthalen-2-one C₁₅H₂₂O₂ 234.33 Hydroxyl, methylethenyl, ketone 4aS,6R,8R,8aR N/A
(4aR,8aS)-5,5,8a-Trimethylhexahydro-1H-naphthalen-2-one C₁₃H₂₀O 192.30 Three methyl groups, ketone 4aR,8aS 24222-51-3

Structural Insights :

  • Methyl vs. Oxygenated Derivatives : The target compound’s methyl-rich structure (four methyl groups) enhances hydrophobicity compared to hydroxyl- or isopropenyl-containing analogs like C₁₅H₂₂O₂ derivatives .
  • Stereochemical Impact: The trans- or cis-Isolongifolanone configuration (2R,4aR,8aR) distinguishes it from epimers such as the 4aS,8aR isomer in CAS 24222-51-3, which alters ring strain and solubility .

Spectroscopic and Physical Properties

Property Target Compound Octahydro-4a,8a-dimethyl-7-(1-methylethyl)-naphthalenone (2R,3R,4aR,5S,8aS)-2-Hydroxy Derivative
¹H NMR (δ ppm) 1.0–1.2 (methyls), 2.1–2.3 (ketone adj. protons) 1.1–1.3 (isopropyl), 2.0–2.2 (ketone adj.) 1.8–2.0 (isopropenyl), 4.1–4.3 (hydroxyl)
¹³C NMR (δ ppm) 210–215 (ketone) 205–210 (ketone) 70–75 (hydroxyl-bearing carbon), 210 (ketone)
Boiling Point 245–250°C (estimated) 230–235°C 260–265°C (due to hydrogen bonding)
Polarity Low (logP ~3.5) Moderate (logP ~3.0) High (logP ~2.5)

Key Observations :

  • The hydroxyl group in C₁₅H₂₂O₂ derivatives increases polarity and boiling points via hydrogen bonding .
  • Methyl-rich analogs exhibit higher logP values, favoring lipid membrane permeability, which correlates with antifungal efficacy .

Functional Group Impact :

  • Ketones : Central to biological activity via electrophilic carbonyl interactions .
  • Hydroxyl Groups : Enhance solubility and enable derivatization (e.g., glycosylation in ’s Isorhamnetin-3-O-glycoside) .

Biological Activity

(2R,4aR,8aR)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one, commonly referred to as Isolongifolene ketone or Isolongifolanone, is a bicyclic compound with notable applications in the fragrance industry. Its complex structure contributes to its unique biological activities and potential applications in various fields including perfumery and possibly pharmacology.

  • Molecular Formula : C₁₅H₂₄O
  • Molecular Weight : 220.36 g/mol
  • CAS Registry Number : 23787-90-8
  • Appearance : Colorless to pale yellow liquid
  • Odor Profile : Characteristic woody and warm scent

Biological Activity Overview

The biological activity of Isolongifolene ketone has been evaluated through various studies focusing on its toxicity, mutagenicity, and potential therapeutic effects.

Toxicity Studies

  • Acute Toxicity :
    • The compound has been assessed for acute toxicity using Daphnia magna as a model organism. The 48-hour LC50 value was found to be 2.852 mg/L, indicating moderate toxicity in aquatic environments .
  • Mutagenicity Testing :
    • An Ames test was conducted to evaluate the mutagenic potential of Isolongifolene ketone. Results indicated no significant increase in revertant colonies across various strains of Salmonella typhimurium and E. coli at tested concentrations (up to 5000 mg/plate), suggesting that the compound is not mutagenic under the conditions tested .
  • Clastogenic Activity :
    • Further studies are required to fully understand the clastogenic potential of Isolongifolene ketone; however, initial assessments did not indicate significant clastogenic effects .

Case Studies and Applications

Isolongifolene ketone has been studied for its potential applications beyond fragrances:

  • Fragrance Industry :
    • Used extensively in perfumery due to its pleasant woody aroma. Its solubility in alcohol makes it suitable for various formulations .
  • Pharmacological Potential :
    • Preliminary research suggests that compounds related to Isolongifolene ketone may exhibit bioactivity against certain biological targets, including ion channels involved in olfactory signaling pathways. This could lead to innovative applications in scent modulation and therapeutic interventions .

Data Tables

PropertyValue
Molecular FormulaC₁₅H₂₄O
Molecular Weight220.36 g/mol
CAS Number23787-90-8
LC50 (Daphnia magna)2.852 mg/L
Mutagenicity (Ames Test)Negative

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